

Unveiling Ruthenium(III) Chloride: A Historical and Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ruthenium(III) chloride

Cat. No.: B052779

[Get Quote](#)

A comprehensive overview of the discovery, early synthesis, and characterization of **Ruthenium(III) chloride**, tailored for researchers, scientists, and drug development professionals.

This technical guide delves into the history of **Ruthenium(III) chloride** (RuCl_3), from the initial discovery of the element ruthenium to the first synthesis and characterization of its trivalent chloride. It provides a detailed look at the pioneering experimental methods and the evolution of our understanding of this important compound.

The Dawn of a New Element: The Discovery of Ruthenium

The story of **Ruthenium(III) chloride** begins with the discovery of its parent element, ruthenium. The path to its identification was a multi-decade journey involving several notable scientists.

In 1807, Polish chemist Jędrzej Śniadecki announced the discovery of a new element he named "vestium" from platinum ores, though his findings could not be replicated by other scientists at the time. Later, in 1827, Jöns Jacob Berzelius and Gottfried Osann, while examining platinum residues from the Ural Mountains, believed they had found three new metals. Osann proposed the name "ruthenium" for one of them, derived from "Ruthenia," the Latin name for Rus', a historical area that includes present-day Russia.^{[1][2]}

However, the definitive discovery and isolation of ruthenium are credited to the Russian scientist Karl Karlovich Klaus in 1844.^{[3][4]} Working at Kazan State University, Klaus was able to conclusively prove that the substance Osann had identified as impure ruthenium oxide indeed contained a new element.^[3] He successfully isolated 6 grams of ruthenium from the portion of crude platinum that was insoluble in aqua regia.^[3] In recognition of Osann's earlier work, Klaus retained the name "ruthenium."

The First Synthesis: Unveiling Ruthenium(III) Chloride

Following his isolation of ruthenium, Karl Karlovich Klaus undertook a systematic study of its chemical properties and was the first to prepare and describe its chlorides. While his original 1845 publications, "Chemische Untersuchung der Reste des Ural-Platinerzes und des Rutheniums" (Chemical Investigation of the Residues of Ural Platinum Ore and of Ruthenium), provide the foundational knowledge, detailed experimental protocols from that era are scarce in modern literature.

The earliest reported synthesis of anhydrous **Ruthenium(III) chloride** involved the direct chlorination of powdered ruthenium metal at elevated temperatures.^[5] A notable detail of this original method was the introduction of carbon monoxide during the chlorination process. The volatile product was then carried by the gas stream and crystallized upon cooling.^[5]

Early Characterization and Evolving Knowledge

Initial characterization of **Ruthenium(III) chloride** in the mid-19th century was limited by the analytical techniques of the time. Early data focused on elemental composition, solubility, and color. Klaus would have likely used gravimetric analysis to determine the ratio of ruthenium to chlorine, a common and highly refined method in the 19th century for determining the composition of new compounds.

Over time, our understanding of RuCl_3 has evolved significantly. It is now known that anhydrous **Ruthenium(III) chloride** exists in two polymorphic forms: the black α -form and the dark brown, metastable β -form.^[5] The α -polymorph adopts a chromium(III) chloride (CrCl_3)-type structure.^[5] The more common commercially available form is the hydrated **Ruthenium(III) chloride** ($\text{RuCl}_3 \cdot x\text{H}_2\text{O}$), a dark brown or black solid that is a versatile starting material in ruthenium chemistry.^{[5][6]}

Quantitative Data: A Historical Perspective

Precise quantitative data from the initial discovery period is not readily available in modern databases. The following table summarizes the currently accepted physical and chemical properties of **Ruthenium(III) chloride**, which are the result of decades of refined measurement techniques. A comparative table with Klaus's original findings would require access to his 1845 publications.

Property	Modern Value
Formula	<chem>RuCl3</chem>
Molar Mass	207.43 g/mol
Appearance	Black (α -form), Dark Brown (β -form) Crystalline Solid
Density	3.11 g/cm ³
Melting Point	>500 °C (decomposes)
Solubility (anhydrous)	Insoluble in water and ethanol
Solubility (hydrated)	Soluble in water
Crystal Structure (α -form)	Trigonal

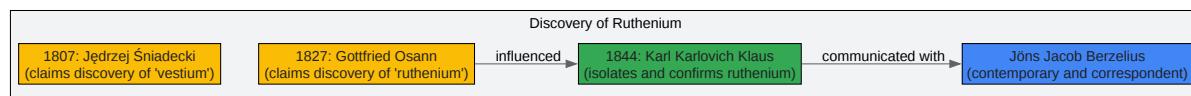
Experimental Protocols: A Glimpse into 19th-Century Chemistry

While the exact parameters used by Klaus are not fully documented in accessible modern sources, a generalized protocol for the 19th-century synthesis of anhydrous metal chlorides can be inferred.

Objective: To synthesize anhydrous **Ruthenium(III) chloride** from ruthenium metal.

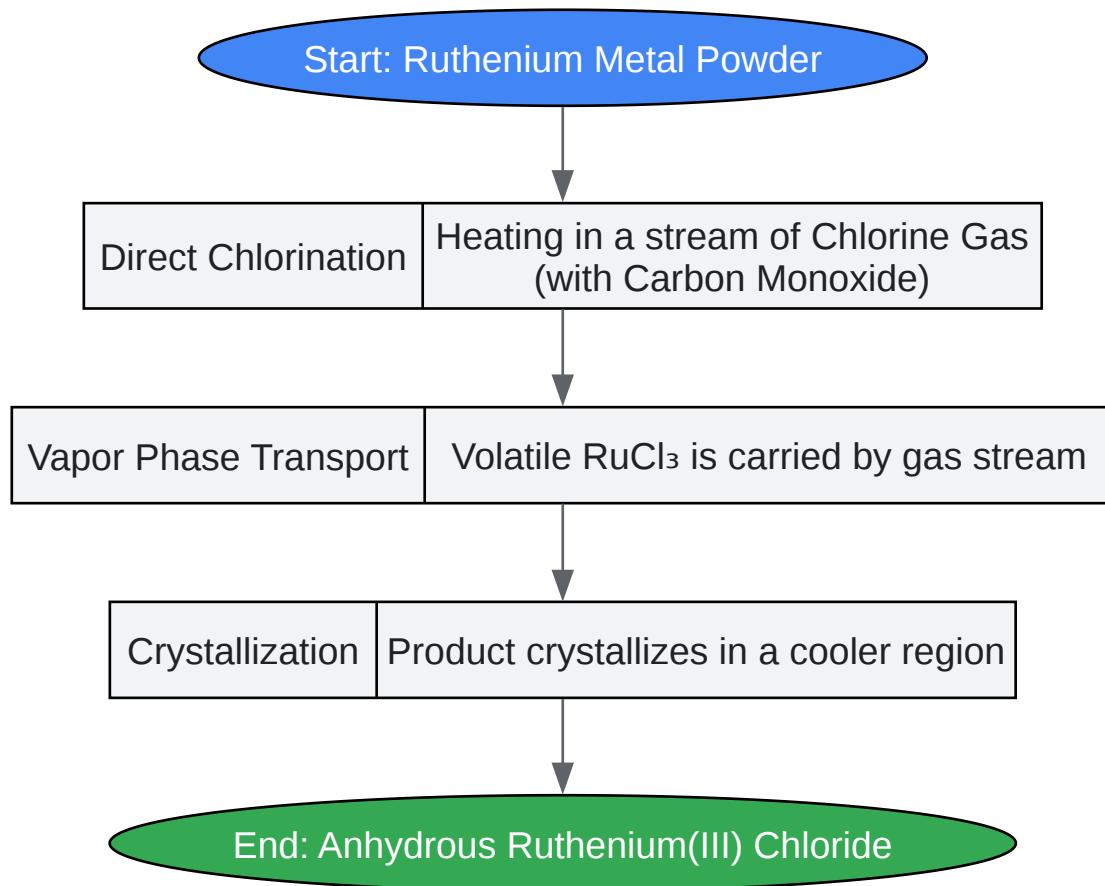
Materials:

- Ruthenium metal powder


- Chlorine gas (generated in situ, likely from the reaction of manganese dioxide with hydrochloric acid)
- Carbon monoxide gas (optional, as per the original synthesis description)
- A suitable reaction tube (likely made of porcelain or hard glass)
- Furnace for heating the reaction tube
- Collection vessel for the crystallized product

Methodology:

- Preparation of the Apparatus: A horizontal reaction tube would be set up within a furnace. One end of the tube would be connected to a chlorine gas generator, and the other end to a collection vessel.
- Reaction Setup: A known quantity of finely powdered ruthenium metal would be placed in the center of the reaction tube.
- Chlorination: The tube would be heated to a high temperature (the exact temperature used by Klaus is not specified in available records, but would have been in the range of several hundred degrees Celsius). A slow stream of dry chlorine gas would then be passed over the heated ruthenium powder. If carbon monoxide was used, it would be introduced along with the chlorine gas.
- Product Collection: The volatile **Ruthenium(III) chloride** would be carried along the tube by the gas flow and would crystallize in the cooler part of the apparatus or in the collection vessel.
- Purification: The collected crystals would likely be purified by sublimation.


Visualizing the Discovery and Synthesis

To illustrate the key relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

[Click to download full resolution via product page](#)

Caption: Timeline of the discovery of the element ruthenium.

[Click to download full resolution via product page](#)

Caption: Workflow of the historical synthesis of anhydrous RuCl₃.

Conclusion

The discovery and initial synthesis of **Ruthenium(III) chloride** were significant milestones in the broader exploration of platinum group metal chemistry. Karl Karlovich Klaus's meticulous work not only introduced a new element to the periodic table but also laid the groundwork for the synthesis of its compounds. While the experimental techniques of the 19th century were rudimentary by modern standards, they were sufficient to isolate and provide the first chemical descriptions of this important compound, which continues to be a versatile precursor in modern catalysis and materials science. Further research into Klaus's original publications would undoubtedly provide even greater insight into the nascent stages of ruthenium chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. umsl.edu [umsl.edu]
- 2. Gmelin [people.wou.edu]
- 3. nbinno.com [nbinno.com]
- 4. WebElements Periodic Table » Ruthenium » ruthenium trichloride [winter.group.shef.ac.uk]
- 5. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]
- 6. Ruthenium(III) Chloride: A Key Catalyst in Modern Chemistry and Advanced Materials_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Unveiling Ruthenium(III) Chloride: A Historical and Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b052779#discovery-and-history-of-ruthenium-iii-chloride\]](https://www.benchchem.com/product/b052779#discovery-and-history-of-ruthenium-iii-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com